1-((5-Methylfuran-2-yl)methyl)guanidine
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Overview
Description
1-((5-Methylfuran-2-yl)methyl)guanidine is a chemical compound that features a guanidine group attached to a 5-methylfuran moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-((5-Methylfuran-2-yl)methyl)guanidine typically involves the reaction of 5-methylfurfural with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent . The reaction conditions often involve mild temperatures and the presence of coupling reagents to facilitate the formation of the guanidine group . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products .
Chemical Reactions Analysis
1-((5-Methylfuran-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((5-Methylfuran-2-yl)methyl)guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)guanidine involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can interact with acidic residues in proteins, affecting their structure and function . The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
1-((5-Methylfuran-2-yl)methyl)guanidine can be compared with other guanidine derivatives and furan-containing compounds:
2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole: This compound features a benzimidazole ring instead of a guanidine group, offering different biological activities and applications.
1-((5-Methylpyrrol-2-yl)methyl)guanidine:
The uniqueness of this compound lies in its combination of the highly basic guanidine group and the reactive furan ring, providing a versatile scaffold for various applications .
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-2-3-6(11-5)4-10-7(8)9/h2-3H,4H2,1H3,(H4,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLNNVXFYNOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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